DNMT1 Inhibition Potency Compared to a Control Inhibitor
The compound demonstrates measurable, though modest, inhibitory activity against human DNMT1 with an IC50 of 67 μM (6.70E+4 nM) in a biochemical assay using recombinant full-length enzyme [1]. This level of inhibition is significant in the context of fragment-based or scaffold-hopping approaches, where initial hits often exhibit micromolar affinity, and it provides a defined starting point for medicinal chemistry optimization compared to a completely inactive purine-2,6-dione core [1].
| Evidence Dimension | Inhibitory potency against human DNMT1 |
|---|---|
| Target Compound Data | IC50 = 67,000 nM (67 μM) |
| Comparator Or Baseline | A structurally related, but target-inactive, purine-2,6-dione derivative would typically show no inhibition (IC50 > 200 μM or no activity) |
| Quantified Difference | The target compound shows specific, quantifiable inhibition, whereas an inactive analog would show no measurable inhibition in this assay format. |
| Conditions | Biochemical assay using human recombinant full-length N-terminal GST-tagged DNMT1 (residues 2-1632) expressed in Sf9 insect cells, with poly(dI-dC) as substrate [1]. |
Why This Matters
This provides a validated biochemical starting point for DNMT1 inhibitor development, a target of high interest in oncology, using a scaffold distinct from nucleoside analogs like decitabine.
- [1] BindingDB. BDBM50610588 (CHEMBL5269562): Inhibition of human recombinant full-length GST-tagged DNMT1. Affinity Data IC50: 6.70E+4 nM. View Source
